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Compound of Interest

Compound Name: AT7519 Hydrochloride

Cat. No.: B1683947

Introduction

AT7519 is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKSs),
including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2][3] Its primary mechanism of
action involves competing with ATP to bind to the kinase domain of CDKs, thereby preventing
the phosphorylation of key substrates required for cell cycle progression.[2] Inhibition of the
CDK1/Cyclin B1 complex, which is crucial for the transition from G2 phase to mitosis, makes
AT7519 an effective agent for inducing G2/M cell cycle arrest.[4][5][6] This property allows
researchers to synchronize cell populations at the G2/M checkpoint for various downstream
applications, including the study of mitotic processes, apoptosis, and the development of anti-
cancer therapeutics.[7][8] These notes provide an overview and detailed protocols for using
AT7519 to induce G2/M arrest in cancer cell lines.

Mechanism of Action: G2/M Arrest

The progression from the G2 to the M phase of the cell cycle is primarily driven by the
activation of the CDK1/Cyclin B1 complex.[9][10] AT7519 potently inhibits CDK1, preventing the
phosphorylation of its downstream targets.[1] This inhibition blocks the final commitment to
mitosis, causing cells to accumulate at the G2/M boundary. Treatment of various human tumor
cell lines with AT7519 results in a significant increase in the population of cells in the G2/M
phase, often followed by the induction of apoptosis.[1][5]
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Caption: AT7519 inhibits the CDK1/Cyclin B1 complex, blocking mitotic entry.

Quantitative Data

The efficacy of AT7519 can vary depending on the specific CDK and the cell line being studied.
The following tables summarize its inhibitory activity and effective concentrations for inducing

cell cycle arrest.

Table 1: In Vitro Kinase Inhibitory Activity of AT7519
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Kinase Target IC50 (nM)
CDK1 210

CDK2 47

CDK4 100

CDK5 13

CDK6 170

CDK9 <10
GSK3p 89

Data compiled from multiple sources.[1][2][11]

Table 2: Effective Concentrations of AT7519 for Inducing Cell Cycle Arrest

. . Treatment Primary Effect
Cell Line Cancer Type Concentration .
Time Observed
. Increase in
Multiple
MM.1S 0.5 uMm 6 - 24 hours G0/G1 and
Myeloma
G2/M phases
Accumulation in
U937 Leukemia 500 nM 48 hours G2/M, reduced S
phase
Increase in G2/M
HCT116 Colon Cancer 250 nM 24 hours and GO/G1
phases
Arrest at G1/S
U87MG / U251 Glioblastoma 0.1-0.4 uM 48 hours and G2/M
phases
MCF-7 Breast Cancer 40 nM (IC50) 72 hours Antiproliferative
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Data compiled from multiple sources.[1][4][7][12][13]

Experimental Protocols

The following protocols provide a framework for inducing and verifying G2/M cell cycle arrest
using AT7519.

1. Seed Cells in Culture Plates

2. Treat with AT7519
(Vehicle Control vs. Drug)

3. Harvest Cells
(Adherent & Suspension)

Fix & Stain Lyse & Quantify

4) Downstream Analysis

A. Cell Cycle Analysis B. Protein Expression Analysis
(Flow Cytometry) (Western Blot)

5. Data Interpretation
(Quantify G2/M population,
Assess protein levels)

Click to download full resolution via product page

Caption: General experimental workflow for inducing and analyzing G2/M arrest.

Protocol 1: Cell Culture and AT7519 Treatment
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This protocol describes the basic steps for treating cultured cells with AT7519.
Materials:

e Cancer cell line of interest (e.g., HCT116, U251)

o Complete culture medium (e.g., DMEM with 10% FBS)

e AT7519 (stock solution in DMSO)

¢ Vehicle control (DMSO)

o 6-well tissue culture plates

e Phosphate-Buffered Saline (PBS)

e Trypsin-EDTA

Procedure:

Cell Seeding: Seed 0.5 x 10° cells per well in 6-well plates and allow them to attach and
recover for 16-24 hours.[1]

o Preparation of AT7519: Dilute the AT7519 stock solution in a complete culture medium to the
desired final concentration (e.g., 250 nM for HCT116). Prepare a vehicle control with an
equivalent concentration of DMSO.

o Treatment: Remove the existing medium from the cells and replace it with the medium
containing AT7519 or the vehicle control.

 Incubation: Incubate the cells for the desired duration (e.g., 24 hours). The optimal time
should be determined empirically but typically ranges from 6 to 48 hours.[4]

e Harvesting:

o Adherent cells: Collect the medium, which may contain detached mitotic cells. Wash the
attached cells with PBS, then add Trypsin-EDTA to detach them. Combine the collected
medium and the detached cells.[14]

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.semanticscholar.org/paper/Biological-characterization-of-AT7519%2C-a-inhibitor-Squires-Feltell/56cb2698d67cae015f3846ccc501ae7c7b9c717b?p2df
https://pmc.ncbi.nlm.nih.gov/articles/PMC3183744/
https://www.benchchem.com/pdf/Application_Notes_Inducing_G2_M_Cell_Cycle_Arrest_with_Microtubule_Inhibitor_1_Nocodazole.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Suspension cells: Collect the cells directly from the culture flask.

e Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant
and wash the cell pellet with cold PBS. Proceed to downstream analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry
(Propidium lodide Staining)

This protocol is for quantifying the distribution of cells in different phases of the cell cycle.[15]
[16]

Materials:

Harvested cell pellets (from Protocol 1)

Cold 70% ethanol

Propidium lodide (PI) staining solution (50 pg/mL Pl and 100 pg/mL RNase A in PBS).[1][15]

FACS tubes

Flow cytometer

Procedure:

Fixation: Resuspend the cell pellet (approx. 1 x 10° cells) in 0.5 mL of cold PBS. While gently
vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[17]

 Incubation: Incubate the cells for at least 2 hours at 4°C or overnight at -20°C for storage.[15]

» Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash
the cell pellet once with PBS.[17]

e Staining: Resuspend the cell pellet in 0.5 mL of PI staining solution.

¢ Incubation: Incubate the tubes in the dark at 37°C for 30 minutes or at room temperature.[1]
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o Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at
least 10,000 single-cell events. Use a linear scale for the DNA content channel (Pl
fluorescence). The resulting histogram will display peaks corresponding to GO/G1 (2N DNA
content) and G2/M (4N DNA content).[15] An increase in the 4N peak in AT7519-treated
samples compared to the control indicates G2/M arrest.

Protocol 3: Western Blot Analysis of G2/M Regulatory
Proteins

This protocol verifies G2/M arrest by examining the expression and phosphorylation status of
key regulatory proteins.

Materials:

Harvested cell pellets (from Protocol 1)

RIPA Lysis Buffer with protease and phosphatase inhibitors
BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE gels, running buffer, and transfer buffer

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1).[9][18]
HRP-conjugated secondary antibody

ECL substrate and imaging system

Procedure:

o Cell Lysis: Resuspend the cell pellet in ice-cold RIPA buffer. Incubate on ice for 30 minutes
with intermittent vortexing.
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» Lysate Collection: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant
(total protein lysate).[14]

e Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

o Sample Preparation: Mix 20-30 pg of protein from each sample with Laemmli buffer and boil
at 95-100°C for 5 minutes.

o SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate proteins via
electrophoresis. Transfer the proteins to a PVDF membrane.

» Blocking and Antibody Incubation:
o Block the membrane in blocking buffer for 1 hour at room temperature.

o Incubate the membrane with the primary antibody (e.g., anti-Cyclin B1) overnight at 4°C,
using the manufacturer's recommended dilution.[14]

o Wash the membrane three times with TBST.

o Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.

» Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize
protein bands using a chemiluminescence imaging system.[14] An accumulation of Cyclin B1
protein is often observed in cells arrested at the G2/M phase.[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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